1-(3,4-Dimethoxybenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethoxybenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C20H25N3O5S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3,4-Dimethoxybenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a urea functional group linked to a tetrahydroquinoline moiety and a 3,4-dimethoxybenzyl substituent. Its molecular formula is C18H23N5O4S, indicating the presence of multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of tetrahydroquinoline, including this compound, exhibit significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in vitro. It appears to modulate inflammatory cytokines and reduce oxidative stress markers in cellular models. This suggests potential applications in treating inflammatory diseases .
Acetylcholinesterase Inhibition
Recent studies have identified the compound as a potent inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. This activity is particularly relevant for neurodegenerative diseases such as Alzheimer's disease. The compound's IC50 values indicate strong inhibitory effects comparable to established AChE inhibitors .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Tetrahydroquinoline : Starting from suitable precursors, tetrahydroquinoline is synthesized through cyclization reactions.
- Urea Formation : The urea moiety is introduced via reaction with isocyanates or carbamates.
- Dimethoxybenzyl Substitution : The final step involves attaching the 3,4-dimethoxybenzyl group through nucleophilic substitution reactions.
These multi-step synthetic routes require careful optimization to maximize yield and purity .
Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against standard bacterial strains such as E. coli and S. aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
Study 2: Neuroprotective Potential
A study evaluating the neuroprotective effects of this compound on neuronal cell lines revealed that it significantly reduced apoptosis induced by oxidative stress. The mechanism was linked to the modulation of apoptosis-related proteins and enhanced antioxidant enzyme activity .
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-27-18-9-6-14(11-19(18)28-2)13-21-20(24)22-16-8-7-15-5-4-10-23(17(15)12-16)29(3,25)26/h6-9,11-12H,4-5,10,13H2,1-3H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSDXWVYHCYMAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.